Pentane-1,5-diyl bis(methoxyacetate)
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Overview
Description
Pentane-1,5-diyl bis(methoxyacetate) is an organic compound with the molecular formula C11H20O6. It is characterized by the presence of two ester groups and two ether groups, making it a versatile compound in various chemical reactions . This compound is used in multiple fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-1,5-diyl bis(methoxyacetate) typically involves the esterification of pentane-1,5-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of pentane-1,5-diyl bis(methoxyacetate) follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Pentane-1,5-diyl bis(methoxyacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Scientific Research Applications
Pentane-1,5-diyl bis(methoxyacetate) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of pentane-1,5-diyl bis(methoxyacetate) involves its ability to participate in esterification and etherification reactions. The ester groups can undergo hydrolysis to release methoxyacetic acid, which can further interact with various biological targets. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which enhance its nucleophilicity and electrophilicity .
Comparison with Similar Compounds
Similar Compounds
Pentane-1,5-diol: A precursor in the synthesis of pentane-1,5-diyl bis(methoxyacetate).
Methoxyacetic acid: Another precursor used in the esterification process.
1,5-Pentanediol diacrylate: A similar compound used in UV and EB cure formulations.
Uniqueness
Pentane-1,5-diyl bis(methoxyacetate) is unique due to its dual ester and ether functionalities, which provide it with a wide range of reactivity and applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
38342-45-9 |
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Molecular Formula |
C11H20O6 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
5-(2-methoxyacetyl)oxypentyl 2-methoxyacetate |
InChI |
InChI=1S/C11H20O6/c1-14-8-10(12)16-6-4-3-5-7-17-11(13)9-15-2/h3-9H2,1-2H3 |
InChI Key |
OIJZGVLNGJLLCG-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)OCCCCCOC(=O)COC |
Origin of Product |
United States |
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